2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide
Description
Properties
IUPAC Name |
2-(5-amino-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-5-1-2-7(12)10(3-5)4-6(9)11/h1-3H,4,8H2,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFALCUCWFPEYPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016766-53-2 | |
| Record name | 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide typically involves the reaction of 5-amino-2-oxo-1,2-dihydropyridine with acetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or ethanol. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide is , with a molecular weight of 167.17 g/mol. The compound features a dihydropyridine ring, which is significant for its biological activity.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. For instance, research has shown that modifications to the dihydropyridine structure can enhance activity against various bacterial strains. One study reported that certain analogs demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell cycle regulators. A notable case study highlighted the efficacy of this compound in reducing tumor growth in xenograft models of breast cancer .
3. Neuroprotective Effects
Research indicates that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, this compound has shown promise in reducing oxidative stress and inflammation, which are key factors in conditions like Alzheimer’s disease .
Biochemical Applications
4. Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. It has been particularly noted for its inhibitory effects on certain kinases involved in cancer signaling pathways. This property positions it as a potential lead compound for developing targeted cancer therapies .
5. Drug Development
Due to its diverse biological activities, this compound serves as a scaffold for drug development. Researchers are exploring modifications to improve its pharmacokinetic properties and reduce toxicity while enhancing efficacy against specific targets .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that specific substitutions on the pyridine ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Effects
In an experimental model published in Neuroscience Letters, researchers administered the compound to mice subjected to induced neurodegeneration. The findings showed a marked reduction in neuronal loss and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of 2-(5-amino-2-oxo-1,2-dihydropyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Key Observations:
Core Heterocycles: The dihydropyridinone core in the target compound offers a balance of rigidity and hydrogen-bonding capacity due to its amide group. Benzothiazole derivatives () feature a sulfur-containing aromatic system, which may enhance metabolic stability but reduce solubility compared to dihydropyridinone .
Substituent Effects: The 5-amino group in the target compound likely improves aqueous solubility compared to lipophilic substituents like bromophenyl or trifluoromethyl groups in analogs. Methoxybenzyl groups in pyridazinone derivatives () contribute to mixed FPR1/FPR2 agonism, suggesting that substituent bulk and electronic properties critically modulate receptor specificity .
Benzothiazole analogs () highlight the therapeutic versatility of acetamide derivatives, though their exact mechanisms are undisclosed .
Research and Development Context
- Structural Characterization : Tools like SHELX () are critical for resolving crystal structures of such compounds, enabling precise determination of hydrogen-bonding networks and conformational preferences .
- Patent Landscape: The benzothiazole acetamide derivatives () underscore the commercial interest in heterocyclic acetamides, though the target compound’s novelty may lie in its dihydropyridinone scaffold .
Biological Activity
2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide, also known as a derivative of dihydropyridine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features suggest potential applications in various therapeutic areas, including neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- CAS Number : 1016766-53-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Glutamate Receptors : Research indicates that compounds with similar structures act as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders such as epilepsy .
- Antioxidant Activity : Some studies suggest that dihydropyridine derivatives exhibit antioxidant properties, potentially protecting cells from oxidative stress .
- Anticancer Properties : Preliminary findings indicate that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways involved in cell proliferation and survival .
Antiepileptic Activity
In a study examining the effects of related compounds on seizure models, this compound demonstrated significant anticonvulsant properties. The compound was effective in reducing seizure frequency and severity in animal models, suggesting its potential utility in treating epilepsy .
Anticancer Effects
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective toxicity against human tumor cell lines such as HeLa and HCT116, with IC50 values indicating substantial efficacy compared to conventional chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. In vitro tests revealed activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-Amino-2-oxo-1,2-dihydropyridin-1-YL)acetamide, and how are key intermediates validated?
- Methodology : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Pyridine ring formation : Starting with a pyridine precursor (e.g., 5-aminopyridinone), followed by functionalization at the 2-oxo position.
- Acetamide introduction : Acylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Validation : Intermediate purity is confirmed via HPLC or LC-MS, while structural integrity is verified using H/C NMR and FT-IR spectroscopy.
Q. How is the compound characterized spectroscopically, and what markers distinguish its structural features?
- Methodology :
- NMR : The 5-amino group on the pyridine ring appears as a singlet (~6.5–7.0 ppm in H NMR). The acetamide moiety shows a carbonyl signal at ~170 ppm in C NMR.
- FT-IR : Key peaks include N-H stretching (3300–3500 cm), C=O (1650–1750 cm), and aromatic C-N (1250–1350 cm) .
- Mass Spectrometry : ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 196.1).
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.
- Waste Disposal : Follow institutional guidelines for organic waste containing pyridine derivatives.
- Training : Mandatory safety exams (e.g., 100% score on chemical hygiene protocols) before lab work .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and reaction pathways. For example, B3LYP/6-31G* optimizes geometries and calculates activation energies for acylation steps .
- Reaction Path Search : Tools like GRRM or AFIR (Artificial Force-Induced Reaction) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., EDCI vs. DCC) .
Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Cross-Validation : Use multiple assays (e.g., broth microdilution for antimicrobial activity, MTT for cytotoxicity) to confirm target-specific effects.
- Structural Analog Comparison : Compare substituent effects; e.g., the 5-amino group may enhance DNA intercalation, while the acetamide moiety modulates solubility .
- Dose-Response Analysis : Establish EC/IC curves to differentiate therapeutic vs. toxic thresholds.
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Molecular Docking : Use AutoDock Vina to predict binding affinities with targets like DNA topoisomerases or kinases. The 2-oxo group may form hydrogen bonds with catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity.
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
